Methyl 9-fluorenylideneacetate
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Description
“Methyl 9-fluorenylideneacetate” is a chemical compound with the molecular formula C16H12O2 . It has a molecular weight of 236.27 g/mol . The IUPAC name for this compound is methyl 2-fluoren-9-ylideneacetate .
Molecular Structure Analysis
The molecular structure of “Methyl 9-fluorenylideneacetate” consists of 16 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI string representation of its structure isInChI=1S/C16H12O2/c1-18-16(17)10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10H,1H3
. Physical And Chemical Properties Analysis
“Methyl 9-fluorenylideneacetate” appears as a white to yellow powder and/or fibers . It has a melting point of 108-112 °C . The compound has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . Its topological polar surface area is 26.3 Ų .Safety And Hazards
In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin or eye contact, wash off with soap and plenty of water or flush eyes with water as a precaution . If swallowed, rinse mouth with water . It is also recommended to avoid dust formation and breathing vapors, mist, or gas .
properties
IUPAC Name |
methyl 2-fluoren-9-ylideneacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-16(17)10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKWDADOWDCWKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C2=CC=CC=C2C3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352895 |
Source
|
Record name | Methyl 9-fluorenylideneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9-fluorenylideneacetate | |
CAS RN |
146967-87-5 |
Source
|
Record name | Methyl 9-fluorenylideneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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